

# SHLP-5: A Technical Overview of a Novel Mitochondrial-Derived Peptide

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Compound Name: SHLP-5

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## Abstract

Small Humanin-Like Peptide 5 (**SHLP-5**) is a recently identified microprotein belonging to the family of mitochondrial-derived peptides (MDPs). Encoded by a small open reading frame within the 16S ribosomal RNA of the mitochondrial DNA (mtDNA), **SHLP-5** is part of a new class of signaling molecules that may play crucial roles in metabolic regulation and cellular homeostasis. This technical guide provides a comprehensive overview of the current state of knowledge regarding **SHLP-5**, including its discovery, genetic origin, and physicochemical properties. It must be noted, however, that as of the date of this document, primary experimental research detailing the specific biological functions, signaling pathways, and quantitative effects of **SHLP-5** has not been published. The foundational research that discovered the SHLP family was unable to generate the specific molecular tools required for the experimental characterization of **SHLP-5**. Therefore, this guide also presents data and protocols from closely related, better-studied family members—notably SHLP2 and SHLP3—to provide a potential framework for the future investigation of **SHLP-5**.

## Introduction

Mitochondria are increasingly understood not only as cellular powerhouses but also as signaling organelles that communicate with the rest of the cell and the body through various molecules, including a novel class of peptides encoded within their own genome.<sup>[1]</sup> These mitochondrial-derived peptides (MDPs) are translated from small open reading frames (sORFs) previously overlooked in the mitochondrial genome and have been shown to have significant biological activity.<sup>[1]</sup>

In 2016, a key study by Cobb et al. identified a family of six such peptides, named Small Humanin-Like Peptides (SHLPs 1-6), encoded within the mitochondrial 16S rRNA gene—the same region that encodes the well-known neuroprotective peptide, Humanin.[2] **SHLP-5** is one of these six peptides. While its siblings, particularly SHLP2 and SHLP3, have been shown to possess cytoprotective and insulin-sensitizing effects, the specific functions of **SHLP-5** remain to be elucidated.[3] This is largely due to initial technical challenges in producing the necessary reagents, such as specific antibodies, to study the peptide.[2]

This document serves to consolidate the known information about **SHLP-5** and to provide the relevant context from the broader SHLP family to guide future research and drug development efforts.

## Genetic Origin and Physicochemical Properties of SHLP-5

**SHLP-5** originates from a sORF on the light strand of the human mitochondrial genome, specifically within the gene for the 16S ribosomal RNA (MT-RNR2).[2] Its discovery and that of the other SHLPs have expanded the known proteome encoded by mitochondrial DNA.

**Table 1: Physicochemical Properties of Human SHLP-5**

Property	Value	Source
Amino Acid Sequence	MYCSEVGFCSEVAPTEIFNA GLVV	
Sequence Length	24 amino acids	
Molecular Formula	C114H173N25O36S3	
Molecular Weight	2565.93 Da	
CAS Number	1191923-95-1	

## Putative Functions and Therapeutic Potential

While direct experimental evidence for **SHLP-5**'s function is absent, its inclusion in the SHLP family suggests it may have roles in metabolism and cytoprotection. Commercial suppliers suggest **SHLP-5** may be used in research for diabetes, Alzheimer's disease, cardiovascular

disease, and prostate cancer, based on the functions attributed to the broader class of MDPs. The 2023 review by Kal et al. highlights that MDPs, as a class, can increase insulin sensitivity, reduce lipid accumulation, and promote mitochondrial biogenesis.

The functions of the most-studied SHLPs are summarized below as a potential, though unconfirmed, indicator of **SHLP-5's** possible biological roles.

**Table 2: Experimentally Determined Functions of Other SHLP Family Members**

Peptide	Observed Function	Experimental System	Reference
SHLP2	Reduces apoptosis and reactive oxygen species (ROS)	NIT-1 $\beta$ -cells	[3]
Improves mitochondrial metabolism	In vitro	[3]	
Functions as an insulin sensitizer (increases glucose uptake, suppresses hepatic glucose production)	C57BL/6 mice	[3]	
SHLP3	Reduces apoptosis and ROS	NIT-1 $\beta$ -cells	[3]
Enhances 3T3-L1 pre-adipocyte differentiation	3T3-L1 cells	[3]	
SHLP6	Promotes apoptosis	NIT-1 and 22Rv1 cells	[3]

## Signaling Pathways: A Hypothetical Framework

No signaling pathways have been experimentally validated for **SHLP-5**. However, research on other MDPs like Humanin and SHLP2 has shown they can activate cell survival pathways. For instance, SHLP2 has been demonstrated to induce the phosphorylation of STAT3 and ERK, key signaling proteins involved in cell growth and survival. It is plausible that **SHLP-5**, upon binding to a yet-unidentified receptor or interacting with intracellular targets, could modulate similar kinase cascades.

The diagram below illustrates the confirmed genetic origin of **SHLP-5**, which is the only pathway information currently available.

Caption: Genetic origin of the **SHLP-5** peptide from mitochondrial DNA.

## Experimental Protocols

The following protocols are derived from the foundational study by Cobb et al. (2016) that identified the SHLP family.[2] While these methods were used to characterize SHLP1-4 and 6, they provide a robust template for the future investigation of **SHLP-5**.

### Cell Viability (MTS Assay)

- **Cell Seeding:** Seed cells (e.g., NIT-1  $\beta$ -cells, 22Rv1 prostate cancer cells) in 96-well plates at a density of  $1 \times 10^5$  cells/cm<sup>2</sup> and grow to 80% confluency.
- **Treatment:** Replace the growth medium with serum-free medium containing the desired concentration of synthetic **SHLP-5** peptide (e.g., 100 nM) or a control peptide.
- **Incubation:** Culture cells for the desired time period (e.g., 72 hours) in a humidified atmosphere of 5% CO<sub>2</sub> at 37°C.
- **MTS Reagent Addition:** Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well according to the manufacturer's instructions.
- **Incubation:** Incubate the plate for 1-4 hours at 37°C.
- **Data Acquisition:** Measure the absorbance at 490 nm using a 96-well plate reader. Cell viability is proportional to the absorbance.

## Apoptosis Detection (ELISA)

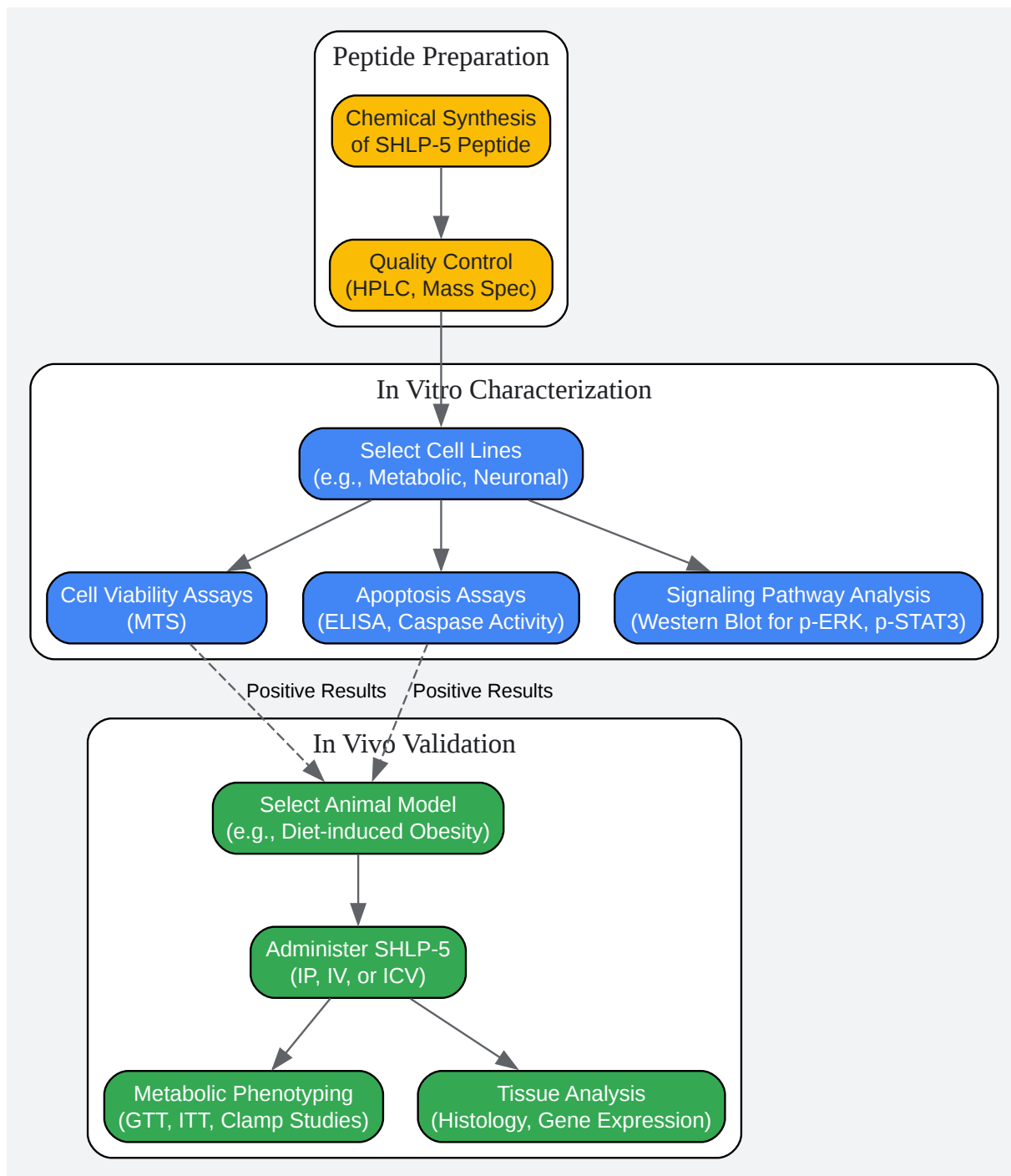
- **Cell Seeding and Treatment:** Seed and treat cells in 24-well plates as described for the viability assay. A typical incubation time for apoptosis induction is 24 hours.
- **Cell Lysis:** Lyse the cells according to the protocol provided with a cell death detection ELISA kit (e.g., from Roche). This assay quantifies cytoplasmic histone-associated DNA fragments.
- **ELISA Procedure:** Perform the ELISA according to the manufacturer's instructions. This typically involves incubating the cell lysate in a microplate coated with anti-histone antibodies, followed by the addition of a peroxidase-conjugated anti-DNA antibody.
- **Data Acquisition:** Add a substrate solution (e.g., ABTS) and measure the absorbance at the appropriate wavelength (e.g., 405 nm). The absorbance is directly proportional to the amount of apoptosis.

## Western Blot for Signaling Protein Phosphorylation

- **Cell Treatment:** Culture cells (e.g., NIT-1  $\beta$ -cells) to 80% confluency and treat with **SHLP-5** (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
- **Protein Extraction:** Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-30  $\mu$ g) on a polyacrylamide gel.
- **Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Immunoblotting:**
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  - Incubate with primary antibodies against phosphorylated and total signaling proteins (e.g., p-ERK, total ERK, p-STAT3, total STAT3) overnight at 4°C.

- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

The following diagram outlines a general workflow for investigating the function of a novel peptide like **SHLP-5**.



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Caption: General experimental workflow for characterizing **SHLP-5** function.

## Conclusion and Future Directions

**SHLP-5** is a validated mitochondrial-derived peptide whose biological function is currently unknown due to a lack of specific research. As a member of the SHLP family, it is positioned at the nexus of mitochondrial signaling and cellular metabolism, representing a promising but unexplored target for therapeutic development. The immediate priority for the research community is the development of specific antibodies and other molecular probes to enable the experimental characterization of **SHLP-5**. Future studies, following the protocols outlined in this guide, should aim to determine **SHLP-5**'s impact on cell viability, apoptosis, and metabolic signaling pathways in various cell types. Subsequent in vivo studies in models of metabolic and age-related diseases will be critical to uncovering its physiological role and therapeutic potential.

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